Tetramethylammonium iodide

Catalog No.
S595742
CAS No.
75-58-1
M.F
C4H12IN
M. Wt
201.05 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetramethylammonium iodide

CAS Number

75-58-1

Product Name

Tetramethylammonium iodide

IUPAC Name

tetramethylazanium;iodide

Molecular Formula

C4H12IN

Molecular Weight

201.05 g/mol

InChI

InChI=1S/C4H12N.HI/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1

InChI Key

RXMRGBVLCSYIBO-UHFFFAOYSA-M

SMILES

C[N+](C)(C)C.[I-]

Synonyms

tetraamethylammonium acetate, tetramethylammonium, tetramethylammonium bromide, tetramethylammonium chloride, tetramethylammonium fluoride, tetramethylammonium hydrogen dichloride, tetramethylammonium hydroxide, tetramethylammonium hydroxide pentahydrate, tetramethylammonium iodide, tetramethylammonium nitrate, tetramethylammonium perchlorate, tetramethylammonium sulfate (2:1), tetramethylammonium tribromide, tetramethylammonium triiodide, trimethylaminomethane

Canonical SMILES

C[N+](C)(C)C.[I-]

Molecular Structure Analysis

The TMAI molecule possesses a tetrahedral structure around the central nitrogen atom. Each of the four corners is occupied by a methyl group (CH3), and the positive charge (N+) resides on the nitrogen. The iodide ion (I-) balances the positive charge, forming an ionic bond []. This structure allows TMAI to act as a cationic surfactant, influencing the properties of solutions and interfaces [].


Chemical Reactions Analysis

Synthesis

TMAI can be synthesized through various methods, with the most common approach involving the quaternization reaction of trimethylamine with methyl iodide [].

(CH3)3N + CH3I → (CH3)4N+I-

Other synthetic routes include methylation of ammonia with formaldehyde and formic acid followed by reaction with hydroiodic acid [].

Decomposition

TMAI decomposes at high temperatures (>300°C), releasing trimethylamine, methyl iodide, and other decomposition products [].

Other Reactions

TMAI can participate in various organic reactions as a phase-transfer catalyst. It facilitates the transfer of ions between immiscible organic and aqueous phases, promoting reactions that wouldn't readily occur otherwise [].


Physical And Chemical Properties Analysis

  • Melting point: > 300°C (decomposition) []
  • Boiling point: Decomposes before boiling []
  • Solubility: Highly soluble in water, methanol, ethanol, and other polar solvents []
  • Stability: Stable under normal storage conditions. Decomposes at high temperatures [].

TMAI's mechanism of action depends on its application. As a cationic surfactant, it can interact with cell membranes, influencing their permeability and function []. In phase-transfer catalysis, TMAI acts as a shuttle, transporting ions between phases through its lipophilic (fat-loving) methyl groups and hydrophilic (water-loving) charged center [].

Iodination Reagent:

TMAI serves as a precursor for the synthesis of other important iodinating agents, such as tetramethylammonium dichloroiodate (TMADCI). TMADCI is a mild and efficient reagent for introducing iodine atoms into aromatic compounds under solvent-free conditions, making it valuable in organic synthesis for various applications, including the development of pharmaceuticals and functional materials. Source: Sigma-Aldrich, Tetramethylammonium iodide 99% (CAS No. 75-58-1):

Ionic Liquid Component:

TMAI can be incorporated into the design of ionic liquids, which are salts with melting points below 100°C. These unique liquids possess various desirable properties, including high thermal stability, good conductivity, and tunable polarity. By incorporating TMAI, researchers can tailor the properties of ionic liquids for specific applications, such as electrolytes in batteries, catalysts for chemical reactions, and solvents for dissolving challenging materials.

Research on Cation-Channel Interactions:

TMAI, being a positively charged molecule (cation), can interact with specific channels in cell membranes known as cation channels. These channels play a crucial role in various cellular processes, including nerve impulse transmission and muscle contraction. Researchers can utilize TMAI to study the structure, function, and regulation of these channels, contributing to a better understanding of various physiological and pathological processes.

Other Applications:

TMAI finds applications in various other research areas, including:

  • Antimicrobial studies: Investigating the potential of TMAI and its derivatives as antimicrobial agents.
  • Material science: Studying the interaction of TMAI with different materials, such as clays and polymers.
  • Environmental science: Utilizing TMAI in studies related to soil remediation and contaminant removal.

UNII

L493Z502W3

Related CAS

51-92-3 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 54 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.15%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Ganglionic Stimulants

Pictograms

Irritant

Irritant

Other CAS

75-58-1

General Manufacturing Information

Methanaminium, N,N,N-trimethyl-, iodide (1:1): ACTIVE

Dates

Modify: 2023-08-15

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